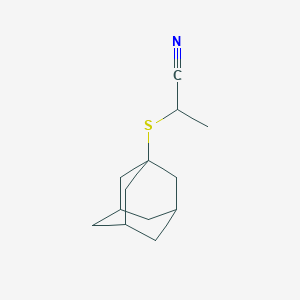
2-(1-Adamantylsulfanyl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Adamantylsulfanyl)propanenitrile, also known as ADSN, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. ADSN is a nitrile derivative of adamantane, a cyclic hydrocarbon that is known for its unique structural properties. ADSN has been synthesized through various methods and has been found to exhibit promising biochemical and physiological effects.
作用機序
The mechanism of action of 2-(1-Adamantylsulfanyl)propanenitrile is not fully understood. However, it has been suggested that 2-(1-Adamantylsulfanyl)propanenitrile may act as an inhibitor of enzymes that are involved in the inflammatory response. 2-(1-Adamantylsulfanyl)propanenitrile has also been found to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
2-(1-Adamantylsulfanyl)propanenitrile has been found to exhibit promising biochemical and physiological effects. It has been shown to exhibit anti-inflammatory properties, which may make it a potential candidate for the development of anti-inflammatory drugs. Additionally, 2-(1-Adamantylsulfanyl)propanenitrile has been found to exhibit antioxidant properties, which may contribute to its anti-inflammatory effects. 2-(1-Adamantylsulfanyl)propanenitrile has also been found to exhibit potential anti-cancer properties, although further research is needed to fully understand its mechanism of action.
実験室実験の利点と制限
2-(1-Adamantylsulfanyl)propanenitrile has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. Additionally, 2-(1-Adamantylsulfanyl)propanenitrile has been found to exhibit promising biochemical and physiological effects, which may make it a useful tool for scientific research. However, there are also limitations to the use of 2-(1-Adamantylsulfanyl)propanenitrile in lab experiments. Its mechanism of action is not fully understood, which may limit its potential applications. Additionally, 2-(1-Adamantylsulfanyl)propanenitrile may exhibit toxicity at high doses, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the use of 2-(1-Adamantylsulfanyl)propanenitrile in scientific research. One potential direction is the development of anti-inflammatory drugs based on the structure of 2-(1-Adamantylsulfanyl)propanenitrile. Additionally, further research is needed to fully understand the mechanism of action of 2-(1-Adamantylsulfanyl)propanenitrile, which may lead to the development of new drugs and therapies. 2-(1-Adamantylsulfanyl)propanenitrile may also be used as a building block in the synthesis of new compounds with potential applications in various fields, including medicine and material science.
合成法
2-(1-Adamantylsulfanyl)propanenitrile can be synthesized through a multi-step process that involves the reaction of 1-adamantyl mercaptan with acrylonitrile in the presence of a catalyst. The resulting product is then purified through column chromatography to obtain pure 2-(1-Adamantylsulfanyl)propanenitrile. Other methods of synthesis have also been reported, including the reaction of 1-adamantyl mercaptan with cyanogen bromide, and the reaction of 1-adamantyl mercaptan with chloroacetonitrile.
科学的研究の応用
2-(1-Adamantylsulfanyl)propanenitrile has been found to exhibit promising applications in scientific research. It has been used as a precursor in the synthesis of various compounds, including adamantane-based ligands for metal complexes. 2-(1-Adamantylsulfanyl)propanenitrile has also been used as a building block in the synthesis of potential anti-cancer agents. Additionally, 2-(1-Adamantylsulfanyl)propanenitrile has been found to exhibit anti-inflammatory properties and has been used in the development of anti-inflammatory drugs.
特性
IUPAC Name |
2-(1-adamantylsulfanyl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NS/c1-9(8-14)15-13-5-10-2-11(6-13)4-12(3-10)7-13/h9-12H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCFNZONEZUUGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)SC12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-Chloro-2-methoxyphenyl)methyl]pyridin-2-one](/img/structure/B7507314.png)
![1-[(3-Bromophenyl)methyl]pyridin-2-one](/img/structure/B7507320.png)
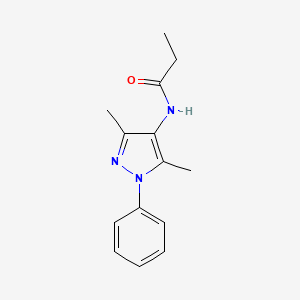
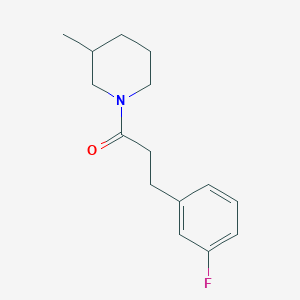
![N-[(3,4-dimethoxyphenyl)methyl]-2-(2-hydroxyethylsulfanyl)propanamide](/img/structure/B7507330.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-pyrrolidin-1-ylethanone](/img/structure/B7507342.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-piperidin-1-ylethanone](/img/structure/B7507351.png)
![3-[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]oxybenzonitrile](/img/structure/B7507358.png)

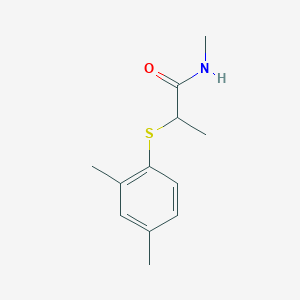
![2-[4-(Furan-2-ylmethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B7507400.png)
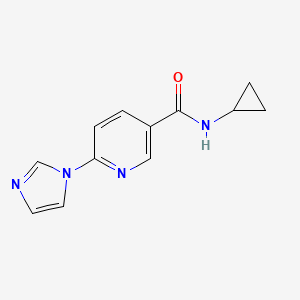
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcyclohexanamine](/img/structure/B7507415.png)
